2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide is a complex organic compound that belongs to the class of pyrrole derivatives. This compound exhibits various biological activities and has potential applications in medicinal chemistry. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound can be classified as:
The synthesis of 2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide typically involves several steps, including the formation of the pyrrole ring and subsequent functionalization reactions.
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure features a pyrrole ring substituted with a cyano group and an amide linkage. The presence of a methoxypropan-2-yl group enhances the lipophilicity of the compound, potentially influencing its biological activity.
CC(C)N1=C(N=C(C#N)C(=C1)C(=O)N(C)C=C(C)C)C
JIVABGGYCQYCOU-NTEUORMPSA-N
The compound can undergo various chemical reactions typical for pyrrole derivatives:
Reactions involving this compound should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
The mechanism by which 2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide exerts its biological effects may involve interaction with specific molecular targets within cells.
Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cell proliferation and survival, particularly in cancer cells. This may involve modulation of protein kinases or transcription factors associated with oncogenesis.
This compound has potential applications in:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3